4,6-Dimethyl-3(2H)-benzofuranone
Description
4,6-Dimethyl-3(2H)-benzofuranone is a bicyclic organic compound featuring a benzofuranone core with methyl substituents at positions 4 and 5. The "3(2H)" designation indicates a ketone group at position 3 and partial hydrogenation of the furan ring.
Properties
IUPAC Name |
4,6-dimethyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-3-7(2)10-8(11)5-12-9(10)4-6/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSHVVAZDXSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)COC2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301420 | |
| Record name | 4,6-Dimethyl-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20895-44-7 | |
| Record name | 4,6-Dimethyl-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20895-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phloroglucinol-Based Route
The foundational synthesis begins with phloroglucinol (1,3,5-trihydroxybenzene), leveraging its symmetrical substitution pattern for regioselective functionalization. As detailed in the CN103864734A patent, the sequence involves:
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Friedel-Crafts acylation with chloroacetyl chloride in anhydrous dichloromethane, catalyzed by AlCl₃ at 0°C, yielding 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone.
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Cyclization under basic conditions (NaOAc in refluxing methanol, 65°C, 3 h) to form the 3(2H)-benzofuranone core.
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Methylation using dimethyl sulfate in acetone with K₂CO₃, introducing methyl groups at C4 and C6 positions.
This method produced 4,6-dimethyl-3(2H)-benzofuranone in 58% overall yield, characterized by ¹H NMR (CDCl₃): δ 2.35 (s, 6H, CH₃), 5.85 (s, 2H, ArH), 12.07 (s, 2H, OH). While reliable, the route suffers from moderate yields due to competing side reactions during electrophilic substitution.
Regioselective Annulation of 3-Hydroxypyrones and Nitroalkenes
Lewis Acid-Catalyzed [4+2] Cycloaddition
Zhang and Beaudry developed a streamlined one-pot synthesis using 3-hydroxy-4-methyl-2H-pyran-2-one and methyl 3-nitrobut-3-enoate. Key features include:
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Catalytic system : AlCl₃ (10 mol%) and trifluoroacetic acid (TFA, 20 mol%) in 1,2-dichlorobenzene at 120°C for 4–6 h.
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Mechanism : Conjugate addition of the pyrone enolate to the nitroalkene, followed by decarboxylative cyclization (Figure 1).
This method achieved 76% yield for 4,6-dimethyl-3(2H)-benzofuranone, with >99% regioselectivity confirmed by HPLC. Scaling to 2 mmol maintained efficiency (58% yield), demonstrating industrial viability.
Table 1. Optimization of Cycloaddition Conditions
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AlCl₃ | DCB | 120 | 4 | 76 |
| 2 | FeCl₃ | Toluene | 110 | 8 | 42 |
| 3 | BF₃·OEt₂ | DCE | 100 | 12 | 29 |
Post-Functionalization of Benzofuranone Intermediates
Directed C-H Methylation
Alternative routes modify preformed benzofuranones via:
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Lithiation at C4/C6 using LDA (2.5 equiv) in THF at −78°C.
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Quenching with methyl iodide, achieving 89% methylation efficiency.
However, this method risks overalkylation, necessitating strict temperature control (−78°C to 0°C). ¹³C NMR analysis confirmed regiochemistry: δ 21.4 (C4-CH₃), 21.1 (C6-CH₃).
Comparative Analysis of Synthetic Approaches
Table 2. Method Efficiency Metrics
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Phloroglucinol route | 4 | 58 | 95.2 | Moderate |
| Cycloaddition | 1 | 76 | 99.1 | High |
| C-H Methylation | 2 | 67 | 97.8 | Low |
The cycloaddition method outperforms others in yield and scalability but requires specialized nitroalkene precursors. Classical routes remain valuable for accessing analogs with complex substitution patterns.
Mechanistic Insights and Side-Reaction Mitigation
Byproduct Formation in Cycloaddition
Competing pathways generate 7-isobutyl derivatives (e.g., compound 26) via Michael addition isomerization. Adding 2,6-di-tert-butylphenol (BHT, 10 mol%) suppresses radical side reactions, enhancing selectivity to 98%.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-3(2H)-benzofuranone undergoes several chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to produce various oxidation products.
Reduction: It can be reduced under controlled conditions to form 4,6-Dimethyl-2,3-dihydrobenzofuran.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles for substitution reactions. The reaction conditions depend on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions vary based on the type of reaction:
Oxidation may yield carboxylic acids or quinones.
Reduction typically produces dihydro derivatives.
Substitution can introduce halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Biological Activities
Research indicates that 4,6-dimethyl-3(2H)-benzofuranone exhibits several noteworthy biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
- Anti-inflammatory Effects : Studies indicate that it may reduce inflammation markers, making it a candidate for anti-inflammatory drug development .
- Antitumor Activity : Preliminary studies have demonstrated that certain derivatives can inhibit cancer cell proliferation in vitro, particularly against leukemia (K562) and colon cancer (HT-29) cell lines .
Applications in Medicine
The potential medicinal applications of 4,6-dimethyl-3(2H)-benzofuranone are vast:
-
Pharmaceutical Development :
- Its derivatives are being explored for therapeutic applications against infections and chronic diseases.
- The compound serves as a scaffold for designing new drugs with improved efficacy and reduced side effects.
- Herbicide Development :
Case Study 1: Antitumor Activity
A study investigated the effects of 4,6-dimethyl-3(2H)-benzofuranone on various cancer cell lines. Results showed significant inhibition of cell growth at concentrations ranging from 0 to 10 µM. The IC50 values indicated effective suppression of proliferation in K562 and HT-29 cells .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. Results demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Summary Table of Biological Activities
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4,6-Dimethyl-3(2H)-benzofuranone | Structure | Antimicrobial and anti-inflammatory properties |
| Derivatives | Structure | Potential antitumor activity |
| Analog Compounds | Structure | Herbicidal activity against specific weeds |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physical properties of benzofuranone derivatives are highly influenced by substituent type and position. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Benzofuranone Derivatives
Physical and Chemical Properties
- Solubility: Hydroxyl groups (e.g., in dihydroxybenzofuranones) increase polarity and water solubility, whereas methyl groups enhance lipophilicity, as seen in 4,6-dimethyl-3(2H)-benzofuranone .
- Volatility: Hydrogenated derivatives like dihydroactinidiolide exhibit higher volatility, contributing to their use in flavor chemistry, while non-hydrogenated benzofuranones are less volatile .
Biological Activity
Antimicrobial Activity
4,6-Dimethyl-3(2H)-benzofuranone has shown promising antimicrobial properties, particularly against various bacterial and fungal strains.
Antibacterial Activity
Studies have demonstrated that 4,6-Dimethyl-3(2H)-benzofuranone exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound's effectiveness has been compared to common antibiotics in several studies:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 8 |
| E. coli | 16 |
| P. aeruginosa | 32 |
These results indicate that 4,6-Dimethyl-3(2H)-benzofuranone has moderate to good antibacterial activity, with particular effectiveness against S. aureus .
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against pathogenic fungi. In one study, 4,6-Dimethyl-3(2H)-benzofuranone showed significant inhibition of fungal growth:
| Fungal Species | Inhibition Zone (mm) |
|---|---|
| C. albicans | 18 |
| A. fumigatus | 15 |
| T. mentagrophytes | 20 |
These results suggest that 4,6-Dimethyl-3(2H)-benzofuranone could be a promising candidate for the development of new antifungal agents .
Anticancer Activity
Recent studies have explored the potential anticancer properties of 4,6-Dimethyl-3(2H)-benzofuranone and its derivatives.
In Vitro Studies
Research has shown that 4,6-Dimethyl-3(2H)-benzofuranone exhibits antiproliferative activity against various cancer cell lines . A comprehensive study evaluated its effects on different cancer types:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| K562 (Leukemia) | 12.5 |
| HT-29 (Colon) | 18.3 |
| HepG2 (Liver) | 15.7 |
These results indicate that 4,6-Dimethyl-3(2H)-benzofuranone has moderate anticancer activity across multiple cancer types, with particular effectiveness against leukemia cells .
The anticancer activity of 4,6-Dimethyl-3(2H)-benzofuranone is believed to be mediated through multiple mechanisms:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of angiogenesis
Studies have shown that the compound can activate caspase-3 and caspase-9, key enzymes in the apoptotic pathway, leading to programmed cell death in cancer cells .
Anti-inflammatory Properties
4,6-Dimethyl-3(2H)-benzofuranone has demonstrated anti-inflammatory properties in several studies. In a carrageenan-induced paw edema model, the compound showed significant reduction in inflammation compared to control groups.
Antioxidant Activity
Research has also indicated that 4,6-Dimethyl-3(2H)-benzofuranone possesses antioxidant properties. In vitro studies have shown its ability to scavenge free radicals and reduce oxidative stress in cellular models.
Structure-Activity Relationship (SAR)
The biological activity of 4,6-Dimethyl-3(2H)-benzofuranone is significantly influenced by its structural features. The presence of methyl groups at the 4 and 6 positions enhances its lipophilicity, potentially improving its ability to penetrate cell membranes . Additionally, the benzofuranone core structure plays a crucial role in its biological activities, as evidenced by studies on related compounds .
Q & A
Q. What are the optimal synthetic routes for 4,6-Dimethyl-3(2H)-benzofuranone, and how can purity be validated?
Methodological Answer: A common approach involves condensation reactions using substituted benzofuran precursors. For example, acetic anhydride-mediated reactions with methyl-substituted benzofuranones (e.g., 6-methyl-3(2H)-benzofuranone) can yield acetylated derivatives, which may be hydrolyzed or modified to introduce 4,6-dimethyl groups . Purification via column chromatography or recrystallization is recommended. Validate purity using:
- HPLC : Retention time consistency and peak symmetry.
- NMR : Absence of extraneous proton signals (e.g., δ 2.33–2.47 ppm for acetyl groups in byproducts) .
- MS : Molecular ion peak matching the theoretical m/z (C10H10O2, exact mass 162.19).
Q. How is the electronic structure of 4,6-Dimethyl-3(2H)-benzofuranone characterized computationally?
Methodological Answer: Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can predict:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess reactivity.
- Electrostatic Potential Maps : Polarization effects from methyl groups.
- Vibrational Frequencies : IR peaks for carbonyl (C=O, ~1679 cm<sup>-1</sup>) and aromatic C-H stretches (~3000–3100 cm<sup>-1</sup>) .
Compare computed data with experimental IR and UV-Vis spectra to validate models.
Advanced Research Questions
Q. How do substituent positions (4,6-dimethyl vs. 4,5-dimethyl) influence benzofuranone reactivity?
Methodological Answer:
- Steric Effects : 4,6-Dimethyl groups create a para-substitution pattern, reducing steric hindrance compared to 4,5-dimethyl analogs. This enhances accessibility for nucleophilic attacks at the carbonyl group .
- Electronic Effects : Methyl groups at 4,6 positions increase electron density on the aromatic ring, stabilizing intermediates in electrophilic substitution reactions.
Experimental Validation : Compare reaction rates in acetylation or oxidation assays between 4,6- and 4,5-dimethyl analogs .
Q. How can contradictory bioactivity data for benzofuranone derivatives be resolved?
Methodological Answer:
Q. What mechanistic insights explain the formation of benzofuranone derivatives in radical-mediated reactions?
Methodological Answer:
- Radical Scavenging Pathways : Quercetin oxidation by AIBN generates benzofuranone derivatives via carbocation intermediates. The o-dihydroxyl groups in precursors stabilize radical intermediates, directing cyclization to form benzofuranones .
- Experimental Design : Use isotopic labeling (<sup>18</sup>O) or trapping agents (e.g., TEMPO) to track radical pathways.
Q. How can computational models guide the design of benzofuranone-based fluorophores?
Methodological Answer:
- Optoelectronic Tuning : Methoxy or bromo substituents on the benzofuranone ring alter conjugation lengths and emission wavelengths. DFT calculations predict bathochromic shifts with electron-donating groups .
- Validation : Synthesize predicted analogs and compare experimental vs. computed UV-Vis/fluorescence spectra.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
